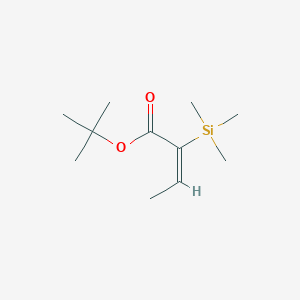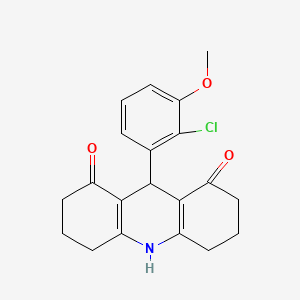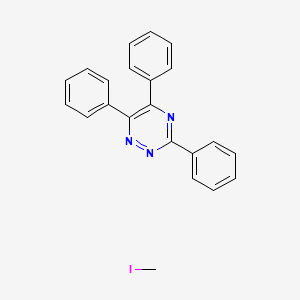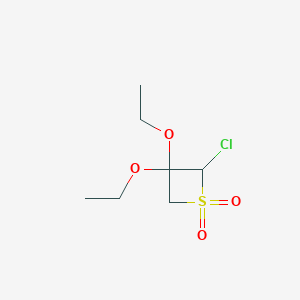![molecular formula C10H13ClO2 B11952831 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride CAS No. 54371-12-9](/img/structure/B11952831.png)
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride is a unique organic compound with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol . This compound is known for its distinctive bicyclic structure, which includes a ketone and a carbonyl chloride functional group. It is often used in organic synthesis and various chemical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride typically involves the reaction of 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the conversion process.
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting ketones to alcohols.
Nucleophiles (Amines, Alcohols, Thiols): Used in substitution reactions to form various derivatives.
Major Products Formed:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Utilized in the preparation of novel materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride involves its reactivity with nucleophiles and reducing agents. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The ketone group can undergo reduction to form alcohols, which can further participate in additional chemical reactions .
Comparación Con Compuestos Similares
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid: Contains a methanesulfonic acid group instead of a carbonyl chloride.
Uniqueness: 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride is unique due to its combination of a bicyclic structure with both a ketone and a carbonyl chloride functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and research .
Propiedades
Número CAS |
54371-12-9 |
|---|---|
Fórmula molecular |
C10H13ClO2 |
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO2/c1-9(2)6-3-4-10(9,8(11)13)7(12)5-6/h6H,3-5H2,1-2H3 |
Clave InChI |
SFQJZTMMKIFIGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(=O)C2)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)





![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)
stannane](/img/structure/B11952834.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)

